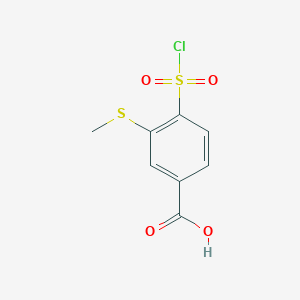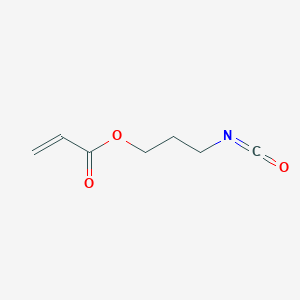
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chlorosulfonyl group and a methylsulfanyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid typically involves the chlorosulfonation of 3-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorosulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylsulfanyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
3-(Methylsulfanyl)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in substitution reactions.
Uniqueness
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorosulfonyl and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H7ClO4S2 |
|---|---|
Molekulargewicht |
266.7 g/mol |
IUPAC-Name |
4-chlorosulfonyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
LVQWPWPSADYVBE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)



![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)


![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
